molecular formula C16H17NO2 B8379029 2-(4-Phenylbutyl)nicotinic acid

2-(4-Phenylbutyl)nicotinic acid

Cat. No.: B8379029
M. Wt: 255.31 g/mol
InChI Key: CQAMDBRXJNGEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Phenylbutyl)nicotinic acid is a nicotinic acid derivative characterized by a phenylbutyl substituent at the 2-position of the pyridine ring. This structural modification enhances its interaction with biological targets, particularly the nicotinic acid receptor (GPR109A), which plays a role in lipid metabolism and inflammation modulation .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-(4-phenylbutyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C16H17NO2/c18-16(19)14-10-6-12-17-15(14)11-5-4-9-13-7-2-1-3-8-13/h1-3,6-8,10,12H,4-5,9,11H2,(H,18,19)

InChI Key

CQAMDBRXJNGEHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Analogs and Similarity Scores

Compound Name CAS Number Similarity Score Reference
5-(4-(tert-Butyl)phenyl)nicotinic acid 65907-12-2 0.90
2-(4-Fluorophenoxy)nicotinic acid 872882-89-8 N/A*
DIFLUFENZOPYR 109293-97-2 N/A*

Key structural differences include:

  • Alkyl chain length : 2-(6-phenylhexyl)pyrido[2,3-d]pyrimidin-4(3H)-one has a longer chain than this compound, leading to reduced receptor binding affinity .
  • Substituent polarity: Fluorine or trifluoromethyl groups (e.g., in 4-Amino-2-(Trifluoromethyl)nicotinic acid ) increase metabolic stability compared to the phenylbutyl group.

Findings :

  • The 4-phenylbutyl chain optimizes receptor interaction, as extending the chain to 6-phenylhexyl reduces potency by ~4.3-fold .
  • Polar substituents (e.g., amides in DIFLUFENZOPYR ) may shift activity toward herbicidal or pesticidal applications rather than receptor modulation.

Physicochemical Properties

While data for this compound are sparse, comparisons with nicotinic acid (Table 3) and its derivatives highlight trends:

Table 3: Physicochemical Properties of Selected Nicotinic Acid Derivatives

Compound Name Molecular Weight Solubility (Water) LogP* Reference
Nicotinic acid 123.1 g/mol Sparingly soluble 0.43
2-(4-Fluorophenoxy)nicotinic acid 205.26 g/mol Low ~2.1†
2-(Diethylamino)nicotinic acid 208.24 g/mol Moderate ~1.8†

*Calculated or estimated values.
Observations :

  • Fluorine substitution (e.g., 2-(4-Fluorophenoxy)nicotinic acid ) enhances electronegativity, which may influence binding kinetics.

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